2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1375234-59-5
VCID: VC4236066
InChI: InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2
SMILES: C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O
Molecular Formula: C21H16N2O2
Molecular Weight: 328.371

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde

CAS No.: 1375234-59-5

Cat. No.: VC4236066

Molecular Formula: C21H16N2O2

Molecular Weight: 328.371

* For research use only. Not for human or veterinary use.

2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde - 1375234-59-5

Specification

CAS No. 1375234-59-5
Molecular Formula C21H16N2O2
Molecular Weight 328.371
IUPAC Name 2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde
Standard InChI InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2
Standard InChI Key GQSKTNJBLQNOKQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O

Introduction

Synthesis Methods

The synthesis of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde could involve several steps, starting from simpler precursors. A general approach might include:

  • Formation of the Pyrazole Moiety: Synthesis of the 1-phenylpyrazole-3-yl methoxy group could involve condensation reactions between appropriate precursors, such as phenylhydrazine and a suitable aldehyde or ketone, followed by cyclization.

  • Attachment to Naphthalene: The pyrazole moiety would then be attached to a naphthalene derivative, potentially through etherification reactions involving a naphthalene alcohol and the pyrazole-containing methoxy group.

  • Introduction of the Aldehyde Group: Finally, the aldehyde functionality could be introduced via oxidation or formylation reactions, depending on the existing functional groups on the naphthalene ring.

Potential Applications

Given its structural complexity and the presence of multiple functional groups, 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde could have potential applications in medicinal chemistry, particularly in areas such as:

  • Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

  • Enzyme Inhibition: The pyrazole ring is known for its role in inhibiting enzymes like lipoxygenases, which are involved in inflammatory pathways.

  • Pharmaceutical Intermediates: Its complex structure makes it a potential intermediate in the synthesis of more complex pharmaceutical compounds.

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